MFCD18312304
Description
For example, compounds such as 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885) and 5-cyclobutyl-1H-pyrazol-3-amine share similarities in heterocyclic frameworks and halogen substitutions, which are critical for bioactivity and solubility . These compounds are typically used in medicinal chemistry for their roles as kinase inhibitors or intermediates in synthesizing bioactive molecules. Their molecular weights range between 180–200 g/mol, with Log S values (a measure of solubility) between -2.5 and -1.5, indicating moderate aqueous solubility .
Properties
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-2-1-8(12(16)17)5-9(10)7-3-4-14-11(15)6-7/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLZTELEKNXJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682979 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-72-8 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312304 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves continuous monitoring and adjustment of parameters to optimize the yield and quality of the compound. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD18312304 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD18312304 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a tool for probing biological pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is utilized in the production of materials with specialized properties.
Mechanism of Action
The mechanism of action of MFCD18312304 involves its interaction with specific molecular targets, leading to a series of biochemical events. These interactions can modulate various pathways, resulting in the compound’s observed effects. The precise mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18312304’s inferred properties with structurally and functionally related compounds, based on data from the evidence:
Key Observations:
Structural Similarities :
- This compound and CAS 918538-05-3 share a dichlorinated pyrrolotriazine core, which enhances binding affinity to kinase targets due to halogen interactions with hydrophobic pockets .
- In contrast, CAS 1761-61-1 contains a brominated aromatic ring, contributing to higher molecular weight and distinct bioactivity (e.g., antibacterial vs. kinase inhibition) .
Solubility and Bioavailability: Compounds with Log S values below -2 (e.g., CAS 918538-05-3) exhibit poor aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or nanoparticles) . this compound’s inferred Log S (-2.1) suggests similar challenges, requiring structural modifications (e.g., introducing polar groups) for improved pharmacokinetics.
Synthetic Accessibility :
- This compound analogs are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in the preparation of 2-(4-nitrophenyl)benzimidazole derivatives .
- Green chemistry approaches (e.g., recyclable catalysts like A-FGO) are emphasized to reduce waste and improve yields (>95%) .
Research Findings and Limitations
- Bioactivity Gaps : While CAS 918538-05-3 demonstrates potent kinase inhibition, this compound’s specific targets remain uncharacterized in the provided evidence. Further in vitro assays (e.g., enzymatic screens) are needed .
- Toxicity Profiles : Compounds like CAS 1761-61-1 carry warnings for skin/eye irritation (H315, H319), highlighting the need for this compound’s safety evaluation .
- Comparative Advantages : this compound’s dichloropyrrolotriazine core offers synthetic versatility over brominated analogs, enabling easier derivatization for structure-activity relationship (SAR) studies .
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